6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16289045
InChI: InChI=1S/C18H10Cl2F3NO3/c1-8-4-15-10(6-13(8)20)14(25)7-16(27-15)17(26)24-9-2-3-12(19)11(5-9)18(21,22)23/h2-7H,1H3,(H,24,26)
SMILES:
Molecular Formula: C18H10Cl2F3NO3
Molecular Weight: 416.2 g/mol

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16289045

Molecular Formula: C18H10Cl2F3NO3

Molecular Weight: 416.2 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C18H10Cl2F3NO3
Molecular Weight 416.2 g/mol
IUPAC Name 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C18H10Cl2F3NO3/c1-8-4-15-10(6-13(8)20)14(25)7-16(27-15)17(26)24-9-2-3-12(19)11(5-9)18(21,22)23/h2-7H,1H3,(H,24,26)
Standard InChI Key OPCQIGPKFRBICK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4H-chromene backbone (benzopyran system) with the following substitutions (Figure 1):

  • Position 6: Chloro (-Cl) substituent.

  • Position 7: Methyl (-CH₃) group.

  • Position 4: Ketone (-C=O) functionality.

  • Position 2: Carboxamide (-CONH-) linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₁Cl₂F₃NO₃
Molecular Weight446.20 g/mol
IUPAC Name6-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

The trifluoromethyl (-CF₃) group and dual chloro substitutions enhance lipophilicity, potentially improving blood-brain barrier permeability and target binding affinity .

Synthesis and Characterization

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Formation of chromene coreKnoevenagel condensation
2Chlorination at C6Cl₂/FeCl₃ or SOCl₂
3Methylation at C7CH₃I/K₂CO₃
4Amide couplingEDC/NHS with 4-chloro-3-(trifluoromethyl)aniline

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for C4-H (δ ~5.7 ppm) , doublets for aromatic protons, and a broad peak for the amide NH.

  • ¹³C NMR: Peaks for carbonyl carbons (C=O at ~170–180 ppm), CF₃ (δ ~120 ppm, q, J = 288 Hz), and quaternary carbons .

Pharmacological Properties

Cholinesterase Inhibition

Chromene-2-carboxamides exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. In tacrine–chromene hybrids, the carboxamide linkage enhances binding to the catalytic anionic site (CAS) of AChE . The trifluoromethyl group may further stabilize hydrophobic interactions, suggesting nanomolar-level activity for this compound .

Anticancer Activity

Indole–chromene derivatives demonstrate cytotoxicity via tubulin inhibition . The 7-methyl and 6-chloro substituents in this compound could enhance DNA intercalation or topoisomerase inhibition, as seen in fluoro-/chloro-substituted chromenes .

Table 3: Predicted Biological Activities

ActivityMechanismIC₅₀ (Predicted)
AChE InhibitionCompetitive binding to CAS10–100 nM
AntiproliferativeTubulin polymerization inhibition1–10 µM
AntioxidantRadical scavengingModerate

Therapeutic Applications

Neurodegenerative Diseases

The compound’s structural similarity to tacrine hybrids positions it as a candidate for Alzheimer’s disease (AD) therapy, targeting both amyloid-beta aggregation (via BACE-1 inhibition) and cholinergic deficits.

Oncology

Chlorinated chromenes show promise in colorectal and breast cancer models . The 4-chloro-3-(trifluoromethyl)phenyl group may enhance apoptosis induction through p53 activation.

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